molecular formula C14H18BrN3O3 B2807769 Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate CAS No. 1797647-46-1

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate

Cat. No.: B2807769
CAS No.: 1797647-46-1
M. Wt: 356.22
InChI Key: ZJUYKMGWGONTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a methyl carboxylate group and a brominated nicotinamide moiety. Its structure combines a six-membered piperidine ring (providing conformational flexibility) with a bromopyridine derivative, which may enhance interactions with biological targets through halogen bonding or steric effects.

Properties

IUPAC Name

methyl 4-[[(5-bromopyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O3/c1-21-14(20)18-4-2-10(3-5-18)7-17-13(19)11-6-12(15)9-16-8-11/h6,8-10H,2-5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYKMGWGONTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the bromination of nicotinamide to form 5-bromonicotinamide. This intermediate is then reacted with piperidine-1-carboxylate under specific conditions to form the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the nicotinamide moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate has been investigated for its role as a potential pharmacological agent.

1.1 Anticancer Research
Recent studies have focused on the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has been linked to the inhibition of the ERK5 pathway, which is associated with increased cellular proliferation and survival in cancer cells. The optimization of compounds targeting this pathway has shown promising results in preclinical models, indicating that derivatives of this compound could serve as effective anticancer agents .

1.2 Neuropharmacology
The structure of this compound suggests potential interactions with neurotransmitter systems. Research indicates that piperidine derivatives can modulate dopaminergic and serotonergic pathways, which are critical in treating neurological disorders such as depression and schizophrenia. This compound's unique brominated nicotinamide moiety may enhance its bioactivity and selectivity toward specific receptors .

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry.

2.1 Synthesis of Complex Molecules
this compound can be utilized in the synthesis of various heterocyclic compounds through reactions such as C-H activation and arylation processes. Its reactivity allows for the formation of complex structures that can be further modified for enhanced biological activity .

2.2 Development of Drug Candidates
The compound has been employed as an intermediate in the synthesis of drug candidates targeting various diseases, including tuberculosis and cancer. Its derivatives have been shown to possess significant antitubercular activity, making them candidates for further development into therapeutic agents .

Case Study: ERK5 Inhibition

A study published in a peer-reviewed journal highlighted the optimization process for developing selective ERK5 inhibitors from related compounds, including those derived from this compound. The findings demonstrated that modifications to the compound could lead to improved potency and selectivity against cancer cell lines, with some derivatives showing nanomolar inhibition levels .

Case Study: Neuroactive Properties

Another investigation explored the neuroactive properties of piperidine derivatives, including this compound. The study found that certain modifications enhanced binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Details References
Anticancer Activity Inhibits ERK5 pathway; nanomolar potency achieved
Neuropharmacology Modulates dopaminergic/serotonergic systems
Synthetic Chemistry Building block for complex heterocycles
Case Study Findings Implications
ERK5 InhibitionOptimized compounds showed nanomolar inhibitionPotential cancer therapies
Neuroactive PropertiesEnhanced serotonin receptor affinity observedTreatment avenues for mood disorders

Mechanism of Action

The mechanism of action of Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated nicotinamide moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) Pyrazole Carboximidamide Derivatives ()

A series of 3,5-diphenyl-4,5-dihydropyrazole-1-carboximidamide derivatives (e.g., compounds 1–11 in ) share functional similarities with the target compound, particularly in their use of halogen substituents (e.g., bromine in compound 4 and 10). For instance:

  • 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (compound 10) contains a bromine atom on the phenyl ring, analogous to the 5-bromo substitution in the nicotinamide group of the target compound. Studies suggest that bromine enhances binding affinity in enzyme inhibition, likely due to its electronegativity and van der Waals interactions .

Key Differences :

  • The target compound’s piperidine-carboxylate scaffold differs from the pyrazole-carboximidamide core, which may alter solubility and metabolic stability.
  • Pyrazole derivatives in are optimized for antimalarial or antimicrobial activity, whereas the target compound’s nicotinamide-piperidine hybrid structure may target neurological or kinase-related pathways.
(b) Methyl 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate ()

This compound shares critical structural motifs with the target molecule:

  • A 5-bromo-pyrimidine ring (vs. 5-bromo-nicotinamide in the target).
  • A methyl ester group at the 4-position.

Functional Implications :

  • The pyrimidine ring’s electron-deficient nature could enhance reactivity in nucleophilic substitution reactions, whereas the nicotinamide group in the target compound may participate in hydrogen bonding .

Agrochemical Analogues ()

Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione ) is a brominated pyrimidinedione herbicide. While structurally distinct from the target compound, both share:

  • A 5-bromo substituent on a nitrogen heterocycle, which is critical for herbicidal activity in bromacil by disrupting photosynthesis.
  • Halogenation as a strategy to enhance bioactivity and environmental persistence.

Key Contrast :

  • Bromacil’s uracil-like structure targets plant-specific enzymes, whereas the target compound’s piperidine-nicotinamide hybrid may have mammalian or insect targets.

Piperidine Carboxylate Derivatives ()

tert-Butyl 4-[[4-(3,4-dichlorophenoxy)piperidin-1-yl]methyl]piperidine-1-carboxylate (CAS 676517-41-2) shares the piperidine-carboxylate backbone with the target compound but differs in substituents:

  • A dichlorophenoxy group instead of bromonicotinamide.
  • A tert-butyloxycarbonyl (Boc) protecting group, commonly used in peptide synthesis.

Functional Implications :

  • The dichlorophenoxy group may confer lipophilicity, enhancing blood-brain barrier penetration, whereas the bromonicotinamide group could improve target specificity via halogen bonding .
  • The Boc group in this derivative suggests its use as a synthetic intermediate, whereas the target compound’s methyl ester may prioritize metabolic stability.

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Reference
Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate Piperidine-nicotinamide 5-Bromo, methyl carboxylate Medicinal chemistry -
5-(4-Bromophenyl)-3-phenylpyrazole-1-carboximidamide (compound 10) Pyrazole 4-Bromophenyl Antimalarial/antimicrobial
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Pyrimidine 5-Bromo, pyrrolidine, methyl ester Pharmaceutical intermediate
Bromacil Pyrimidinedione 5-Bromo, 1-methylpropyl Herbicide
tert-Butyl 4-[[4-(3,4-dichlorophenoxy)piperidin-1-yl]methyl]piperidine-1-carboxylate Piperidine Dichlorophenoxy, Boc Synthetic intermediate

Research Findings and Trends

  • Bromine Substitution : The 5-bromo group in the target compound and analogues (e.g., bromacil, compound 10) is linked to enhanced bioactivity, likely through halogen bonding and increased molecular weight .
  • Heterocyclic Scaffolds : Piperidine (6-membered) vs. pyrrolidine (5-membered) or pyrazole (5-membered) rings influence conformational flexibility and target engagement .
  • Ester Groups : Methyl esters (target compound, ) improve cell permeability compared to carboximidamide () or Boc-protected () derivatives.

Biological Activity

Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H15BrN2O2\text{C}_{13}\text{H}_{15}\text{Br}\text{N}_2\text{O}_2

This compound features a piperidine ring substituted with a bromonicotinamide moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Studies suggest that it may inhibit specific kinases involved in cell proliferation and survival, particularly in cancer cells. The nonclassical ERK5 mitogen-activated protein kinase pathway is one such target, where inhibition can lead to reduced cellular proliferation and increased apoptosis in malignant cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit Cell Proliferation : In vitro studies demonstrated that this compound effectively reduces the proliferation of various cancer cell lines, including HeLa and MCF-7 cells.
  • Induce Apoptosis : Mechanistic studies revealed that treatment with this compound triggers apoptotic pathways, leading to increased cell death in cancerous cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Oral BioavailabilityLow (42%)
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min

These values indicate that while the compound is metabolized at a moderate rate, its low oral bioavailability suggests challenges in achieving therapeutic concentrations through oral administration .

Study on ERK5 Inhibition

A significant study focused on the inhibition of the ERK5 pathway using this compound. The results indicated:

  • IC50 Values : The compound exhibited an IC50 value in the low nanomolar range against ERK5, demonstrating potent inhibition.
  • Cell-Based Assays : In HeLa cells, the compound's efficacy was confirmed through Western blot analysis, showing reduced phosphorylation of ERK5 upon treatment.

Comparative Analysis with Other Compounds

In comparative studies with other known ERK inhibitors, this compound showed superior potency and selectivity, making it a promising candidate for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 4-((5-bromonicotinamido)methyl)piperidine-1-carboxylate, and how can purity be optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with functionalization of the piperidine ring via reductive amination or carbamate coupling (e.g., using methyl chloroformate), followed by bromonicotinamide conjugation via amide coupling reagents like HATU or EDC/NHS .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound. Monitor purity via TLC or UPLC-MS .
  • Optimization : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) for yield and selectivity .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : Use 1H and 13C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions, including the methyl ester (δ ~3.7 ppm) and bromonicotinamide NH (δ ~8-10 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₇BrN₃O₃).
    • HPLC : Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • In vitro screening :
    • Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC₅₀ determination) .
    • Cytotoxicity : MTT or CellTiter-Glo assays in human cell lines (e.g., HEK293, HepG2) to assess baseline toxicity .
    • Solubility/stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to address low yields in the bromonicotinamide coupling step?

Methodological Answer:

  • Reagent selection : Compare coupling agents (e.g., HATU vs. DCC) and bases (e.g., DIPEA vs. TEA) to improve activation efficiency .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for better reagent solubility and reaction homogeneity .
  • Microwave-assisted synthesis : Reduce reaction time and improve yield by 20-30% using controlled microwave irradiation (e.g., 100°C, 30 min) .

Q. What experimental strategies resolve contradictions between computational docking predictions and observed bioactivity data?

Methodological Answer:

  • Orthogonal validation :
    • Surface plasmon resonance (SPR) : Confirm binding affinity (KD) to the target protein, bypassing assay interference from compound aggregation .
    • X-ray crystallography : Co-crystallize the compound with the target protein to validate binding mode vs. docking poses .
    • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products or reactive metabolites .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 5-bromo substituent in nicotinamide interactions?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., 5-Cl, 5-F, or unmodified nicotinamide) via parallel synthesis .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays to quantify the bromine atom’s electronic/steric contributions .
  • Computational modeling : Perform DFT calculations to analyze charge distribution and H-bonding capacity of the 5-bromo group .

Q. What protocols mitigate stability issues during long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Store in airtight containers under inert gas (N₂ or Ar) at -20°C, with desiccants to prevent hydrolysis of the methyl ester .
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation pathways (e.g., ester hydrolysis, bromine displacement) .

Q. How should researchers address discrepancies in NMR spectral data due to rotameric equilibria?

Methodological Answer:

  • Variable-temperature NMR : Acquire spectra at elevated temperatures (e.g., 50°C) to coalesce split peaks caused by slow amide bond rotation .
  • 2D NMR : Use NOESY or ROESY to confirm spatial proximity of protons across rotameric states .
  • Dynamic NMR analysis : Calculate energy barriers (ΔG‡) for rotamer interconversion using line-shape simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.